Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate
Description
Properties
CAS No. |
801235-17-6 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-10(3-2-6-15-13)14(16)19-9-4-5-11-12(7-9)18-8-17-11/h2-7H,8H2,1H3 |
InChI Key |
JVIAJRZDQNBEFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acyl Chloride
This method involves reacting 5-hydroxybenzo[d]dioxole with 2-(methylthio)nicotinoyl chloride under anhydrous conditions. Key steps include:
- Activation : Conversion of 2-(methylthio)nicotinic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Coupling : Reaction with 5-hydroxybenzo[d]dioxole in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl.
- Workup : Extraction with ethyl acetate, washing with NaHCO₃, and purification via silica gel chromatography.
- Dissolve 2-(methylthio)nicotinic acid (1.0 equiv) in SOCl₂ (5 vols), reflux for 2 h, and evaporate to obtain the acyl chloride.
- Add 5-hydroxybenzo[d]dioxole (1.1 equiv) and triethylamine (2.0 equiv) in dry dichloromethane.
- Stir at room temperature for 12 h, extract with EtOAc, wash with 10% NaHCO₃, dry (MgSO₄), and purify via column chromatography (20% EtOAc/hexane).
Key Data :
| Parameter | Value | Source Citation |
|---|---|---|
| Yield | 65–78% | |
| Reaction Time | 12–24 h | |
| Purification Method | Column chromatography |
Schotten-Baumann Reaction
A biphasic approach using aqueous NaOH and organic solvent to facilitate rapid ester formation:
- Conditions : 2-(methylthio)nicotinoyl chloride is added dropwise to a mixture of 5-hydroxybenzo[d]dioxole and NaOH in water/dichloromethane.
- Advantages : Faster reaction kinetics and higher yields under mild conditions.
- Dissolve 5-hydroxybenzo[d]dioxole (1.0 equiv) in dichloromethane.
- Add 2-(methylthio)nicotinoyl chloride (1.05 equiv) and 10% NaOH (aq) at 0°C.
- Stir vigorously for 1 h, separate layers, dry organic phase, and concentrate.
Key Data :
| Parameter | Value | Source Citation |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 1–2 h | |
| Temperature | 0–5°C |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 65–78 | ≥95 | Moderate | High |
| Schotten-Baumann | 70–85 | ≥90 | High | Moderate |
Challenges and Optimizations
- Byproduct Formation : Competing hydrolysis of acyl chloride can occur; using excess base and anhydrous conditions mitigates this.
- Purification : Silica gel chromatography effectively removes unreacted starting materials and hydroxylated byproducts.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Calculated based on molecular formula.
Key Differences :
- Functional Groups : The target compound’s ester and methylthio groups enhance lipophilicity compared to the carboxylic acid analogs . This may improve membrane permeability but reduce aqueous solubility.
- Substituent Position : The methylthio group at the nicotinate 2-position may sterically hinder interactions compared to the unsubstituted or isonicotinic acid derivatives.
Heterocyclic Core Modifications: Benzoimidazoles and Benzothiophenes
Table 2: Comparison with Heterocyclic Analogs
Key Findings :
Insights :
Table 4: Hazard and Stability Data
‡Inferred from structural similarity to ; methylthio group may introduce additional reactivity.
Safety Notes:
- The carboxylic acid analogs exhibit warnings for skin/eye irritation (H315, H319) and acute toxicity (H302).
Biological Activity
Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antidiabetic, anticancer, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound belongs to the benzodioxole family, characterized by a fused dioxole ring structure. Its molecular formula is , and it features a methylthio group attached to a nicotinic acid derivative. The presence of these functional groups contributes to its biological activity.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives as α-amylase inhibitors, which are crucial for managing diabetes by slowing carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited significant inhibitory activity against α-amylase with IC50 values ranging from 0.68 µM to 0.85 µM .
In vivo experiments using streptozotocin-induced diabetic mice showed that administration of these compounds led to a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment . This suggests that benzo[d][1,3]dioxol derivatives could be developed into effective antidiabetic agents.
Anticancer Activity
The anticancer properties of benzo[d][1,3]dioxol-5-yl derivatives have also been investigated. A study reported that specific derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM . Notably, compound IIc exhibited promising results, showing selective cytotoxicity towards cancer cells while sparing normal cell lines (IC50 > 150 µM) . This selectivity is crucial for minimizing side effects in cancer therapy.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| IIc | Cancer Cell Line A | 26 |
| IIc | Cancer Cell Line B | 65 |
| IIc | Normal Cell Line | >150 |
Antimicrobial Activity
The antimicrobial potential of benzodioxole derivatives has been explored as well. Compounds synthesized from this core structure have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus and Sarcina . The broad-spectrum activity indicates their potential utility in developing new antimicrobial agents.
Table 2: Summary of Antimicrobial Activity
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Staphylococcus aureus | 80 |
| 6c | Sarcina | 90 |
Case Study: Antidiabetic Effects in Vivo
A notable case study involved the administration of a specific benzodioxole derivative in a controlled experiment with diabetic mice. The treatment not only lowered blood glucose levels but also improved overall metabolic profiles compared to untreated controls . This study underscores the compound's potential for therapeutic application in diabetes management.
Case Study: Anticancer Efficacy
In another investigation focusing on anticancer effects, researchers treated various cancer cell lines with different concentrations of benzodioxole derivatives. The results indicated dose-dependent cytotoxicity, with significant cell death observed at higher concentrations . This reinforces the need for further exploration of these compounds in clinical settings.
Q & A
Q. What are the optimized synthetic routes for Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate, and how can reaction yields be improved?
The synthesis typically involves coupling the benzo[d][1,3]dioxol-5-yl moiety with a functionalized nicotinate derivative. Key steps include:
- Esterification : Reacting 2-(methylthio)nicotinic acid with a benzo[d][1,3]dioxol-5-yl alcohol precursor using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product.
- Yield Optimization : Adjusting stoichiometry, catalyst loading (e.g., DMAP for catalysis), or solvent polarity. For example, achieved 70–85% yields using DCC-mediated coupling under inert atmospheres.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR to confirm the benzo[d][1,3]dioxole ring (δ 5.9–6.1 ppm for methylenedioxy protons) and the nicotinate ester (δ 8.1–8.9 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNOS, exact mass: 295.0415).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, given the methylthio group’s potential as a hydrogen-bond acceptor .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for this compound’s observed bioactivity?
- Target Identification : Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
- Molecular Docking : Simulate interactions with predicted targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina, focusing on the methylthio-nicotinate moiety’s binding affinity .
- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways in treated cells .
Q. How should structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Modify key substituents and evaluate effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| Methylthio → Ethylthio | Enhanced lipophilicity (logP↑), potency↑ | |
| Benzo[d][1,3]dioxole → Phenyl | Reduced metabolic stability (CYP450 oxidation↓) | |
| Nicotinate → Isoxazole | Altered selectivity (kinase inhibition↓) |
Q. How can contradictory results in biological assays be resolved?
- Case Example : If one study reports antimicrobial activity (MIC = 8 µg/mL) but another shows no effect, consider:
- Strain Variability : Test additional clinical isolates.
- Compound Stability : Assess degradation in assay media via LC-MS.
- Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) .
- Statistical Validation : Use triplicate experiments and ANOVA to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
